molecular formula C17H19ClN4O2 B6425344 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline CAS No. 2034575-51-2

3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline

Cat. No. B6425344
CAS RN: 2034575-51-2
M. Wt: 346.8 g/mol
InChI Key: RQLGWQIPCIJYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[(5-Chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline, also known as 3-CPCDMA, is a small molecule that has been studied for its potential applications in various scientific research areas. It is a derivative of pyrrolidine and contains a pyrrolidine ring with a 5-chloropyrimidine moiety attached to it. 3-CPCDMA has been found to possess a variety of biochemical and physiological effects, making it an attractive research target.

Scientific Research Applications

3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline has been studied for its potential applications in various scientific research areas. It has been used as a probe in studies of enzyme kinetics and protein-ligand interactions, as well as in studies of membrane-associated proteins. It has also been used to study the structure and function of G-protein coupled receptors, as well as to assess the effects of various drugs on these receptors. Additionally, 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline has been investigated for its potential use in drug discovery and development.

Advantages and Limitations for Lab Experiments

The use of 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline in laboratory experiments has several advantages. It is relatively easy to synthesize, and the starting materials can be readily obtained from commercially available sources. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it an attractive research target. However, there are also some limitations associated with its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the cell type or tissue being studied.

Future Directions

There are a number of potential future directions for research on 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline. These include further investigation into its mechanism of action, as well as its effects on various enzymes and proteins. Additionally, further research could be conducted into its potential applications in drug discovery and development. Additionally, it could be investigated for its potential use in the treatment of various diseases, such as cancer and neurological disorders. Finally, further research could be conducted into its potential use as an antioxidant or anti-inflammatory agent.

Synthesis Methods

3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline has been synthesized through various methods, including a condensation reaction of pyrrolidine-1-carbonyl chloride and 5-chloropyrimidine-2-carboxylic acid, followed by an N,N-dimethylation reaction. The starting materials can be readily obtained from commercially available sources, making the synthesis of 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline relatively straightforward.

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-21(2)14-5-3-4-12(8-14)16(23)22-7-6-15(11-22)24-17-19-9-13(18)10-20-17/h3-5,8-10,15H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLGWQIPCIJYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone

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